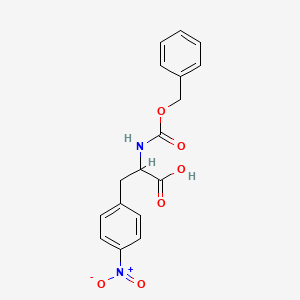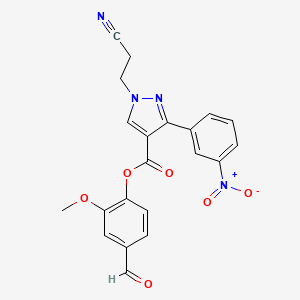
(3-(Dimethylamino)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesize 3-(3-methyl-1,2,4-oxadiazol-5-yl)amine from 3-methyl-1,2,4-oxadiazole.
Couple it with the azetidinone intermediate using a suitable coupling reagent (e.g., EDC, DCC) under mild conditions.
Industrial Production Methods:
The industrial synthesis involves similar steps but optimizes reaction conditions for large-scale production. This includes high-efficiency continuous flow reactors, solvent recycling, and purification techniques such as crystallization and chromatography.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Formation of the Phenyl-Azetidinone Backbone:
Start with 3-(Dimethylamino)benzaldehyde.
React it with a suitable amine to form the corresponding imine, followed by cyclization to create the azetidinone ring.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound may undergo oxidative transformations, especially at the dimethylamino group, using oxidizing agents like hydrogen peroxide.
Reduction: The azetidinone ring can be reduced to the corresponding amine under hydrogenation conditions.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitutions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium/carbon catalyst.
Substitution: Halogens, nucleophiles (amines, thiols), electrophiles (alkyl halides).
Major Products:
The oxidative and reductive modifications yield derivatives with varied electronic and steric properties, potentially enhancing biological activity or altering physical characteristics.
Aplicaciones Científicas De Investigación
Chemistry:
Used as a model compound to study azetidinone and oxadiazole chemistry.
Biology:
Investigated for antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine:
Potential application in drug design, particularly in targeting bacterial enzymes or cancer cell pathways.
Industry:
Explored in the development of advanced materials with specific electronic properties.
Mecanismo De Acción
The compound exhibits its effects by interacting with molecular targets such as enzymes and receptors. The mechanism involves:
Binding: The 3-(Dimethylamino)phenyl group can engage in π-π stacking interactions, while the 1,2,4-oxadiazole moiety may participate in hydrogen bonding.
Pathways: In biological systems, it may inhibit key enzymes or disrupt membrane integrity, leading to antimicrobial or cytotoxic effects.
Comparación Con Compuestos Similares
(3-(Dimethylamino)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-2-yl)methanone.
(4-(Dimethylamino)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone.
Uniqueness:
The exact positioning of functional groups provides distinct reactivity and biological interaction profiles.
Unique combination of azetidinone and oxadiazole moieties contributes to its specific electronic and steric properties, differentiating it from other similar structures.
That's a comprehensive overview. What intrigues you most about this compound?
Propiedades
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-10-16-14(21-17-10)12-8-19(9-12)15(20)11-5-4-6-13(7-11)18(2)3/h4-7,12H,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWGOWVHSMBPAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)C3=CC(=CC=C3)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2412885.png)



![1-(3-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2412891.png)

![N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide](/img/structure/B2412894.png)

![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2412897.png)

![4-[cyclopropyl(methyl)sulfamoyl]-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2412899.png)


